4,5-diphenyl-1-propyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-imidazole
Description
Historical Evolution of 4,5-Diphenyl Imidazole Derivatives
The exploration of 4,5-diphenyl imidazole derivatives began with the condensation of benzoin and thiourea to synthesize 4,5-diphenyl-1H-imidazol-2-thiol, a precursor for further functionalization. Early work focused on modifying the thiol group at position 2, leading to derivatives such as 2-(benzylthio)-4,5-diphenyl-1H-imidazoles, which were screened for antibacterial activity in the 2010s. These efforts revealed that substituents at the 2nd position critically influence biological activity. For example, the introduction of a 4-trifluoromethylbenzylthio group in compound 2c resulted in moderate activity against Enterococcus faecalis (MIC = 16 μg/mL). Subsequent studies expanded into N-alkylation strategies, with butyl and propyl chains investigated to enhance lipophilicity and membrane permeability.
Significance of Trifluoromethyl-Substituted Compounds in Medicinal Chemistry
The trifluoromethyl group (-CF₃) is a cornerstone of modern medicinal chemistry due to its electron-withdrawing properties and metabolic stability. In imidazole derivatives, this group enhances binding affinity to biological targets by modulating electronic and steric effects. For instance, 1-(2-trifluoromethylphenyl)imidazole (TRIM) inhibits nitric oxide synthase isoforms with IC₅₀ values of 28.2 μM (neuronal) and 27.0 μM (inducible), showcasing the pharmacodynamic advantages of fluorinated motifs. The incorporation of -CF₃ into 4,5-diphenyl imidazoles, as seen in the target compound, is hypothesized to synergize with the sulfanyl group to improve antibacterial efficacy.
Research Context of Sulfanyl-Functionalized Heterocycles
Sulfanyl (-S-) functionalization at position 2 of the imidazole ring introduces thioether linkages, which are critical for redox modulation and hydrogen bonding interactions. The synthesis of 2-(benzylthio)-4,5-diphenyl-1H-imidazoles involves coupling 4,5-diphenyl-1H-imidazol-2-thiol with benzyl bromides in ethanol under reflux, yielding derivatives with 71–85% efficiency. Comparative studies indicate that sulfanyl groups enhance activity against Gram-positive bacteria, as demonstrated by compound 6d (MIC = 4 μg/mL against Staphylococcus aureus). The thioether bridge also improves solubility, addressing a common limitation of purely aromatic imidazole derivatives.
Academic Research Progress on N-Propyl Imidazole Derivatives
N-Alkylation of imidazoles, particularly with propyl chains, aims to balance lipophilicity and bioavailability. In a 2010 study, 1-butyl-2-(4-substituted phenyl)-4,5-diphenyl-1H-imidazoles exhibited moderate antibacterial activity, with MIC values ranging from 16–32 μg/mL against Escherichia coli and Bacillus subtilis. While N-propyl derivatives remain underexplored, preliminary data suggest that shorter alkyl chains (e.g., propyl vs. butyl) may reduce cytotoxicity while retaining efficacy. The target compound’s N-propyl group is anticipated to optimize logP values for enhanced blood-brain barrier penetration, a hypothesis supported by analogous TRIM derivatives.
Current Research Gaps and Investigation Priorities
Despite advancements, key gaps persist:
- Structure-Activity Relationships (SAR): The synergistic effects of 4,5-diphenyl, sulfanyl, and trifluoromethyl groups remain poorly understood. Systematic SAR studies are needed to delineate contributions from each substituent.
- Synthetic Methodologies: Existing routes rely on multi-step protocols with moderate yields (50–85%). Catalytic innovations, such as Pd/Cu-mediated one-pot reactions, could streamline production.
- Target Specificity: Most derivatives exhibit broad-spectrum activity, but selective targeting of bacterial efflux pumps or inflammatory cytokines is unexplored.
- Resistance Mitigation: No studies address whether trifluoromethyl-sulfanyl imidazoles circumvent common resistance mechanisms, such as β-lactamase expression.
Properties
IUPAC Name |
4,5-diphenyl-1-propyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23F3N2S/c1-2-16-31-24(21-13-7-4-8-14-21)23(20-11-5-3-6-12-20)30-25(31)32-18-19-10-9-15-22(17-19)26(27,28)29/h3-15,17H,2,16,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAPJPDGBQBCJHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(N=C1SCC2=CC(=CC=C2)C(F)(F)F)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23F3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-diphenyl-1-propyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-imidazole typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a multistep process involving the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of Diphenyl Groups: The diphenyl groups can be introduced via Friedel-Crafts acylation followed by reduction.
Attachment of the Propyl Chain: The propyl chain can be added through alkylation reactions.
Incorporation of the Trifluoromethyl-Substituted Phenyl Group:
Formation of the Methylsulfanyl Linkage: The final step involves the formation of the methylsulfanyl linkage through thiolation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4,5-diphenyl-1-propyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl rings or the imidazole nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
Scientific Research Applications
Antimicrobial Activity
Research has shown that imidazole derivatives exhibit notable antimicrobial properties. The compound is structurally similar to other benzimidazole derivatives, which have been extensively studied for their antibacterial and antifungal activities. For instance, compounds with similar structures have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria, as well as fungi .
Case Study :
In a study conducted by Kathrotiya and Patel (2013), several benzimidazole derivatives were synthesized and tested against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives had minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics, suggesting potential for developing new antimicrobial agents based on the imidazole framework .
Anti-inflammatory Properties
Imidazole derivatives have also been explored for their anti-inflammatory effects. The compound may share similar mechanisms with other imidazoles that inhibit cyclooxygenase enzymes (COX), leading to reduced inflammation.
Case Study :
Research by Rathore et al. (2017) highlighted that certain benzimidazole derivatives exhibited promising anti-inflammatory effects compared to standard drugs like indomethacin. The compounds demonstrated significant COX-2 inhibition, indicating a potential pathway for the anti-inflammatory action of 4,5-diphenyl-1-propyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-imidazole .
Potential in Cancer Therapy
The imidazole ring is a common feature in many anticancer agents due to its ability to interact with biological targets involved in cancer progression. Compounds similar to 4,5-diphenyl-1-propyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-imidazole have been investigated for their ability to induce apoptosis in cancer cells.
Case Study :
A review of benzimidazole derivatives indicated that they could inhibit tumor growth through multiple pathways, including the modulation of cell cycle regulators and apoptosis-related proteins. This suggests that the compound may also possess anticancer properties worth exploring further .
Data Table: Summary of Biological Activities
| Activity Type | Reference | Findings |
|---|---|---|
| Antimicrobial | Kathrotiya & Patel (2013) | Effective against S. aureus and E. coli |
| Anti-inflammatory | Rathore et al. (2017) | Significant COX-2 inhibition |
| Anticancer | Various Studies | Induces apoptosis in cancer cell lines |
Mechanism of Action
The mechanism of action of 4,5-diphenyl-1-propyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues from Literature
The synthesis and properties of related imidazole derivatives have been reported, enabling comparative analysis:
Physicochemical and Electronic Properties
- Lipophilicity : The trifluoromethyl group in the target compound increases logP compared to analogues with phenyl or thiophene substituents at position 2. For example, the thiophene derivative [39] may exhibit lower logP due to reduced halogen content .
- Electron Effects : The sulfanyl linkage in the target compound introduces a sulfur atom, which may enhance electron delocalization compared to direct aryl substitutions (e.g., compound [38]) .
Biological Activity
4,5-Diphenyl-1-propyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-imidazole (CAS No. 339277-15-5) is a complex organic compound belonging to the imidazole family. Its unique structural features include diphenyl groups, a propyl chain, and a trifluoromethyl-substituted phenyl methanesulfonyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula: C26H23F3N2S
- Molar Mass: 452.53 g/mol
- Boiling Point: Approximately 600.7 °C (predicted)
- Density: 1.25 g/cm³ (predicted)
- pKa: 0.88 (predicted)
The biological activity of imidazole derivatives is largely attributed to their ability to interact with various biological targets. The specific mode of action for 4,5-diphenyl-1-propyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-imidazole involves:
- Target Interaction: Imidazole derivatives can bind to enzymes and receptors, influencing their activity.
- Biochemical Pathways: These compounds may affect multiple biochemical pathways, including those involved in cell signaling and metabolic processes.
Antimicrobial Activity
Research indicates that imidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit bacterial growth and exhibit antifungal activity. The exact mechanisms often involve disruption of microbial cell membranes or interference with metabolic pathways.
Antiviral Properties
Compounds similar to 4,5-diphenyl-1-propyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-imidazole have been investigated for their antiviral effects. For example, certain imidazoles have shown efficacy against viruses by inhibiting viral replication or interfering with viral entry into host cells.
Anticancer Potential
Emerging research highlights the potential anticancer properties of this compound class. In vitro studies have demonstrated that some imidazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth.
Study 1: Antiviral Activity
A recent study evaluated the antiviral efficacy of various imidazole derivatives against Hepatitis C virus (HCV). Compounds were screened for their ability to inhibit NS5B RNA polymerase activity. The most effective derivatives showed IC50 values in the low micromolar range, indicating strong antiviral potential.
Study 2: Anticancer Efficacy
In another investigation, a series of imidazole derivatives were tested against human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). Results indicated that several compounds exhibited significant cytotoxicity with IC50 values ranging from 10 to 50 µM, suggesting promising anticancer activity.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4,5-Diphenyl-1H-imidazole | Lacks propyl and trifluoromethyl groups | Moderate antimicrobial activity |
| 4,5-Diphenyl-imidazol-1,2,3-triazole | Contains an additional triazole ring | Enhanced anticancer properties |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for synthesizing 4,5-diphenyl-1-propyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-imidazole?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions. A typical approach involves reacting substituted benzils with aldehydes and ammonium acetate under reflux conditions in acetic acid. For example, describes the synthesis of analogous 4,5-diphenylimidazoles using benzil derivatives and aryl aldehydes. The propyl and trifluoromethylphenyl groups can be introduced via nucleophilic substitution or thiol-alkylation steps, ensuring regioselectivity at the imidazole core .
Q. What key spectroscopic and crystallographic techniques are used to characterize this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming substituent positions and purity. X-ray crystallography (using programs like SHELXL ) resolves molecular geometry and packing. Mass spectrometry (HRMS) validates molecular weight. highlights the use of X-ray diffraction for analogous imidazoles to resolve phenyl group orientations and hydrogen bonding .
Q. How do substituents like the trifluoromethylphenyl group influence the compound’s reactivity and stability?
- Methodological Answer : Electron-withdrawing groups (e.g., trifluoromethyl) enhance electrophilic substitution resistance but may reduce solubility. The propyl chain increases lipophilicity, impacting aggregation behavior. Stability studies (e.g., TGA/DSC) under varying temperatures and pH can quantify degradation pathways, as suggested in safety protocols from .
Q. What are common impurities encountered during synthesis, and how are they detected?
- Methodological Answer : Side products like unreacted benzil or over-alkylated derivatives are detected via HPLC or TLC. emphasizes using gradient elution in HPLC with UV detection (λ = 254 nm) to separate impurities. NMR spin-diffusion experiments can identify persistent byproducts .
Q. What solvents and conditions are optimal for recrystallization?
- Methodological Answer : Ethanol/water mixtures or dichloromethane/hexane systems are effective. notes that slow evaporation at 4°C improves crystal quality for X-ray analysis. Solubility tests in DMSO, THF, and chloroform guide solvent selection .
Advanced Research Questions
Q. How can synthesis yield be optimized while minimizing side reactions?
- Methodological Answer : Use catalytic bases (e.g., K₂CO₃) to enhance thiol-alkylation efficiency. Microwave-assisted synthesis reduces reaction time and improves regioselectivity. suggests optimizing molar ratios (e.g., 1:1.2 benzil:aldehyde) and using anhydrous conditions to suppress hydrolysis .
Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
